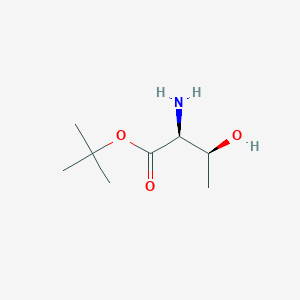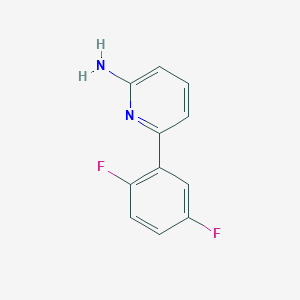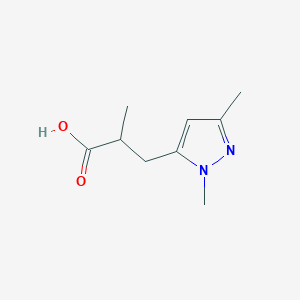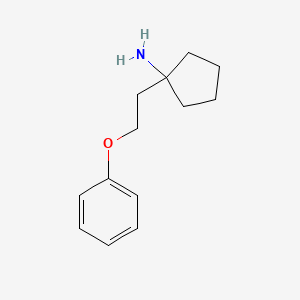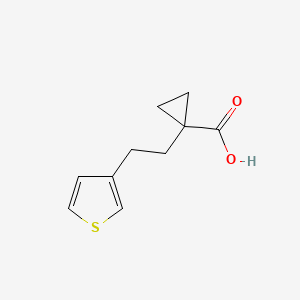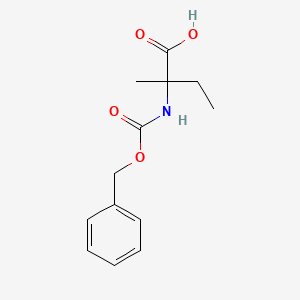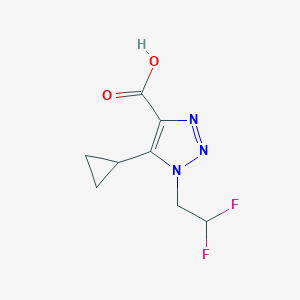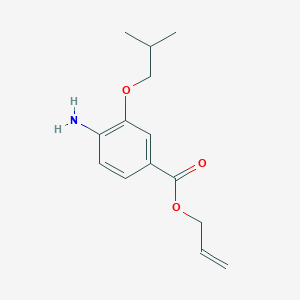![molecular formula C10H15F3O B13567691 3-(Bicyclo[2.2.1]heptan-2-yl)-1,1,1-trifluoropropan-2-ol](/img/structure/B13567691.png)
3-(Bicyclo[2.2.1]heptan-2-yl)-1,1,1-trifluoropropan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Bicyclo[2.2.1]heptan-2-yl)-1,1,1-trifluoropropan-2-ol is a chemical compound characterized by a bicyclic structure with a trifluoropropanol group. This compound is notable for its unique structural features, which include a bicyclo[2.2.1]heptane ring system and a trifluoromethyl group. These structural elements contribute to its distinct chemical and physical properties, making it of interest in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bicyclo[2.2.1]heptan-2-yl)-1,1,1-trifluoropropan-2-ol typically involves the following steps:
Formation of the Bicyclo[2.2.1]heptane Ring: This can be achieved through a Diels-Alder reaction between cyclopentadiene and an appropriate dienophile.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors for the Diels-Alder reaction and specialized catalysts for the trifluoromethylation step.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-(Bicyclo[2.2.1]heptan-2-yl)-1,1,1-trifluoropropan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a useful probe in studying enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 3-(Bicyclo[2.2.1]heptan-2-yl)-1,1,1-trifluoropropan-2-ol involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, while the bicyclic structure can influence its overall stability and reactivity. The hydroxyl group can participate in hydrogen bonding, further affecting the compound’s interactions with biological targets.
相似化合物的比较
Bicyclo[2.2.1]heptan-2-ol: This compound shares the bicyclic structure but lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
1,1,1-Trifluoropropan-2-ol: This compound contains the trifluoromethyl group but lacks the bicyclic structure, leading to different physical and chemical characteristics.
Uniqueness: 3-(Bicyclo[2.2.1]heptan-2-yl)-1,1,1-trifluoropropan-2-ol is unique due to the combination of its bicyclic structure and trifluoromethyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications.
属性
分子式 |
C10H15F3O |
|---|---|
分子量 |
208.22 g/mol |
IUPAC 名称 |
3-(2-bicyclo[2.2.1]heptanyl)-1,1,1-trifluoropropan-2-ol |
InChI |
InChI=1S/C10H15F3O/c11-10(12,13)9(14)5-8-4-6-1-2-7(8)3-6/h6-9,14H,1-5H2 |
InChI 键 |
JYGQPTGMWOZAKM-UHFFFAOYSA-N |
规范 SMILES |
C1CC2CC1CC2CC(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



aminehydrochloride](/img/structure/B13567618.png)
